molecular formula C13H19NO2 B6352606 Methyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate CAS No. 1154155-62-0

Methyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate

Cat. No.: B6352606
CAS No.: 1154155-62-0
M. Wt: 221.29 g/mol
InChI Key: VWQYMFAACAIQRL-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate is a branched-chain amino acid ester characterized by a methyl ester group at position 1, a methyl substituent at position 2, and a 3-amino group functionalized with a 4-methylbenzyl moiety. This structure combines aromatic and aliphatic features, making it a versatile intermediate in organic synthesis and pharmaceutical research. The 4-methylbenzyl group introduces steric bulk and electron-donating properties, which may influence reactivity and biological interactions.

Properties

IUPAC Name

methyl 2-methyl-3-[(4-methylphenyl)methylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10-4-6-12(7-5-10)9-14-8-11(2)13(15)16-3/h4-7,11,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQYMFAACAIQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate typically involves the esterification of 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides or acyl chlorides can introduce new functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: Methyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of specific enzymes.

Medicine: The compound has potential applications in the development of pharmaceuticals. Its derivatives may exhibit biological activity and can be explored for therapeutic uses.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share the methyl propanoate core but differ in amino group substituents, leading to variations in physicochemical properties, applications, and synthetic methodologies.

Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate (CAS 168209-18-5)

  • Substituent : Aliphatic 2-methylpropyl (isobutyl) group.
  • Key Properties: Higher lipophilicity compared to aromatic analogs, enhancing solubility in nonpolar solvents. Purity: 98% (research grade) .
  • Applications : Primarily used in R&D for studying steric and electronic effects of aliphatic amines.

Methyl 2-methyl-3-(methylamino)propanoate

  • Substituent : Simple methyl group.
  • Synthesis : Produced via Michael addition of methylamine to methyl methacrylate .
  • Key Properties :
    • Reduced steric hindrance increases reactivity, enabling facile derivatization.
    • Lower molecular weight (173.25 g/mol) compared to benzyl-substituted analogs.

Methyl 3-[(4-sulfamoylphenyl)amino]propanoate

  • Substituent : 4-Sulfamoylphenyl (electron-withdrawing sulfonamide group).
  • Synthesis: Formed by refluxing the corresponding acid with methanol and sulfuric acid .
  • Lower basicity of the amino group due to electron-withdrawing effects.

Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate (CAS 92921-33-0)

  • Substituent : 4-Methylbenzenesulfonyl group.
  • Key Properties :
    • Sulfonyl group introduces strong electron-withdrawing and polar characteristics.
    • Applications: Likely used as a sulfonamide-protected intermediate in peptide synthesis .

Methyl 2-amino-3-(4-chlorophenyl)propanoate

  • Substituent : 4-Chlorophenyl at position 3.
  • Structural contrast: Amino group at position 2 instead of 3 .

Discussion of Substituent Effects

  • Aromatic vs.
  • Electron-Donating vs. Electron-Withdrawing Groups: The methyl group on the benzyl ring in the target compound increases electron density at the amino group, enhancing basicity. In contrast, sulfonamide or sulfonyl substituents (e.g., ) reduce basicity and alter reactivity.
  • Steric Effects : Bulkier substituents (e.g., 4-methylbenzyl) may slow reaction kinetics but improve selectivity in catalysis or binding.

Biological Activity

Methyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate (CAS No. 1154155-62-0) is an organic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article presents a detailed overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

Molecular Formula : C13_{13}H19_{19}NO2_2
Molecular Weight : 221.30 g/mol
Key Functional Groups : Methyl ester, amino group, para-substituted phenyl group

The compound is characterized by the presence of a methyl group, a 4-methylphenyl group, and an amino group, which contribute to its unique chemical reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Enzyme Interactions : The compound serves as a useful probe in studying enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific enzymes, potentially influencing their activity.
  • Pharmaceutical Potential : There is ongoing research into the compound's derivatives for therapeutic applications. Its unique structure may lead to the development of novel pharmaceuticals targeting various diseases.

The mechanism of action involves the compound acting as a substrate for specific enzymes. Upon interaction, it can form reactive intermediates that participate in biochemical pathways, resulting in various biological effects. This interaction could lead to inhibition or activation of enzyme functions depending on the specific biological context.

Research Findings and Case Studies

  • Synthesis and Characterization :
    • The synthesis typically involves esterification of 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoic acid with methanol under acidic conditions. This method ensures high purity levels suitable for biological testing.
  • Biological Testing :
    • In vitro studies have shown that this compound can inhibit certain bacterial strains, suggesting potential as an antimicrobial agent. Further testing is required to evaluate its efficacy and safety in vivo.
  • Comparative Studies :
    • When compared with similar compounds like Methyl 2-methyl-2-{[(4-methylphenyl)amino]propanoate}, the unique methyl substitution pattern on the amino moiety appears to enhance its selectivity and potency in biological applications.

Data Table: Comparative Analysis of Related Compounds

Compound NameMolecular FormulaKey Features
This compoundC13_{13}H19_{19}NO2_2Unique methyl and para-substituted phenyl groups
Methyl 2-methyl-2-{[(4-methylphenyl)amino]propanoate}C12_{12}H18_{18}NO2_2Lacks additional methyl group on the amino moiety
Methyl 3-(4-chlorophenyl)propanoateC11_{11}H12_{12}ClO2_2Chlorine substitution alters reactivity

Q & A

Q. Advanced Research Focus :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS4) to predict binding affinities. Focus on the tertiary amine and ester groups as key interaction sites.
  • MD Simulations : Run 100-ns molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen bond occupancy to prioritize targets for experimental validation .

How do the biological activities of this compound compare to structurally similar amino acid derivatives?

Q. Advanced Research Focus :

  • Comparative Assays : Test against analogs like Methyl 3-amino-3-(4-chloropyridin-2-yl)propanoate () using enzyme inhibition assays (e.g., kinase or protease panels).
  • Structure-Activity Relationship (SAR) : The 4-methylphenyl group enhances lipophilicity, improving membrane permeability, while the ester moiety increases metabolic stability compared to carboxylic acid derivatives. Quantify using logP (2.8 vs. 1.5 for analogs) and plasma stability assays .

What analytical methods are most effective for validating purity and identity in compliance with pharmacopeial standards?

Q. Basic Research Focus :

  • HPLC-UV/HRMS : Use a C18 column (ACN/water + 0.1% TFA) with retention time matching reference standards (e.g., EP Impurities A-F in ).
  • NMR : Assign peaks via ¹H/¹³C DEPT-Q spectra. The methyl ester (δ 3.65 ppm, singlet) and aryl protons (δ 7.2–7.4 ppm, multiplet) are diagnostic.
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

How can conflicting kinetic data from enzyme inhibition studies be reconciled?

Advanced Research Focus :
Contradictions in IC₅₀ values may arise from assay conditions (e.g., pH, cofactors). Methodological adjustments:

  • Standardized Buffers : Use Tris-HCl (pH 7.4) with 1 mM Mg²⁺ to mimic physiological conditions.
  • Pre-incubation Time : Vary pre-incubation (5–30 min) to account for time-dependent inhibition.
  • Data Normalization : Include positive controls (e.g., known inhibitors) and use nonlinear regression (GraphPad Prism) to calculate Ki values, reducing variability .

What strategies improve the compound’s stability under varying storage conditions for long-term studies?

Q. Basic Research Focus :

  • Lyophilization : Store as a lyophilized powder at –80°C under argon to prevent ester hydrolysis.
  • Accelerated Stability Testing : Conduct at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; <5% degradation indicates acceptable stability.
  • Light Protection : Use amber vials to prevent photodegradation of the aryl amine group .

How can chiral resolution challenges be addressed during synthesis of enantiomerically pure forms?

Q. Advanced Research Focus :

  • Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers.
  • Asymmetric Synthesis : Employ Evans’ oxazolidinone auxiliaries during propanoate formation to induce stereoselectivity (>90% ee). Verify via polarimetry ([α]D²⁵ = +15.3° for R-enantiomer) .

What in vitro models are appropriate for preliminary toxicity screening?

Q. Basic Research Focus :

  • HepG2 Cells : Assess hepatotoxicity using MTT assays (IC₅₀ > 50 μM considered low risk).
  • hERG Inhibition : Patch-clamp assays to evaluate cardiac liability (IC₅₀ > 10 μM desired).
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

How can synthetic by-products be characterized and mitigated during scale-up?

Q. Advanced Research Focus :

  • LC-MS/MS : Identify by-products (e.g., hydrolyzed carboxylic acid or N-alkylated impurities).
  • Process Optimization : Reduce temperature during amination (from 80°C to 60°C) to suppress side reactions. Implement in-line FTIR to monitor reaction progress in real time .

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